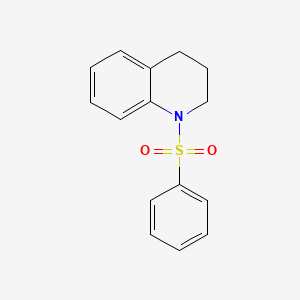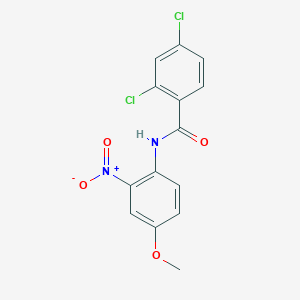![molecular formula C17H16N2O3 B5112762 2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound with a complex molecular structure. This compound is also known as H-89, which is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular functions, including gene expression, metabolism, and cell proliferation. The inhibition of PKA by H-89 has been extensively studied in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
H-89 inhibits PKA by binding to the ATP-binding site of the enzyme. This binding prevents the binding of ATP to PKA, thereby inhibiting its activation. PKA is a crucial enzyme that regulates various cellular processes by phosphorylating target proteins. The inhibition of PKA by H-89 prevents the phosphorylation of these target proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
H-89 has been shown to modulate various biochemical and physiological processes by inhibiting PKA. It has been shown to inhibit the release of neurotransmitters by modulating the activity of ion channels. H-89 has also been shown to inhibit the expression of certain genes by preventing the phosphorylation of transcription factors. In addition, H-89 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
H-89 is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. However, its potency and selectivity can also be a limitation, as it can inhibit other kinases that share structural similarities with PKA. In addition, H-89 can have off-target effects, leading to the modulation of other cellular processes. Therefore, it is essential to use appropriate controls and validate the results obtained using H-89.
将来の方向性
The use of H-89 in scientific research has provided valuable insights into the role of PKA in various cellular processes. However, there are still many unanswered questions regarding the mechanism of action of H-89 and its potential therapeutic applications. Future research could focus on identifying the off-target effects of H-89 and developing more selective inhibitors of PKA. In addition, the therapeutic potential of H-89 in various diseases, including cancer, could be explored further.
合成法
The synthesis of H-89 involves several steps, including the reaction of 2-methyl-6-nitrobenzoic acid with thionyl chloride to form 2-methyl-6-chlorobenzoic acid. The subsequent reaction of 2-methyl-6-chlorobenzoic acid with morpholine and sodium hydride leads to the formation of 2-methyl-6-(4-morpholinyl)benzoic acid. The final step involves the reaction of 2-methyl-6-(4-morpholinyl)benzoic acid with phosgene to yield H-89.
科学的研究の応用
H-89 has been extensively used in scientific research to understand the role of PKA in various cellular processes. It has been shown to inhibit the activation of PKA by preventing the binding of ATP to the enzyme. This inhibition has been used to study the role of PKA in the regulation of ion channels, neurotransmitter release, and gene expression. H-89 has also been used to study the effects of PKA inhibition on cell proliferation and apoptosis.
特性
IUPAC Name |
2-methyl-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-16(20)12-4-2-3-11-14(19-7-9-22-10-8-19)6-5-13(15(11)12)17(18)21/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLJZXTZWJWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)

![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
